Product packaging for 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine(Cat. No.:CAS No. 883545-76-4)

2-(2-Methoxy-1-methyl-ethoxy)-phenylamine

Cat. No.: B1310275
CAS No.: 883545-76-4
M. Wt: 181.23 g/mol
InChI Key: XIIXMTNZIBWBAC-UHFFFAOYSA-N
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Description

Contextualization in Contemporary Organic Chemistry Research

While specific academic research on 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine is not extensively documented in publicly available literature, its structural motifs are of significant interest in modern organic synthesis. Alkoxy-substituted arylamines are valuable intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The presence of both an amine and an ether functional group on an aromatic ring provides multiple sites for chemical modification, making such compounds versatile building blocks.

Contemporary research in this area often focuses on the development of new synthetic methodologies for the formation of carbon-nitrogen and carbon-oxygen bonds, which are central to the structure of this compound. researchgate.net Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines, offering efficient and highly selective routes to these compounds. researchgate.net The study of molecules like this compound can contribute to the refinement of these synthetic methods and the exploration of their substrate scope.

Architectural Features and Inherent Reactivity Modalities of this compound

The molecular architecture of this compound is characterized by a phenylamine core substituted with a 2-methoxy-1-methyl-ethoxy group at the ortho position. This arrangement of functional groups dictates the compound's inherent reactivity.

The primary amine group attached to the aromatic ring is a nucleophilic center and can participate in a variety of chemical transformations, including acylation, alkylation, and diazotization. The electronic nature of the phenyl ring is influenced by both the electron-donating amine group and the alkoxy substituent. The alkoxy group, with its electron-donating character, further activates the aromatic ring towards electrophilic substitution reactions. The ortho-positioning of the bulky alkoxy group can also exert steric hindrance, influencing the regioselectivity of reactions involving the amine or the aromatic ring.

The ether linkage within the 2-methoxy-1-methyl-ethoxy side chain is generally stable but can be cleaved under harsh acidic conditions. The stereochemistry of the chiral center at the 1-position of the ethoxy chain adds another layer of complexity to the molecule's three-dimensional structure, which could be significant in applications involving chiral recognition.

Physicochemical Properties of this compound

Property Value
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol nih.gov

Historical Development of Alkoxy-Substituted Arylamine Chemistry

The history of arylamine chemistry is deeply intertwined with the development of the synthetic dye industry in the 19th century. nih.gov Simple arylamines were key precursors to a vast array of vibrant and commercially successful dyes. This early industrial focus spurred fundamental research into the synthesis and reactivity of these compounds.

The introduction of alkoxy substituents onto the aromatic ring of arylamines was a logical progression, allowing for the fine-tuning of the electronic and steric properties of these molecules. This, in turn, led to the development of dyes with improved properties, such as color fastness and solubility.

In the 20th century, the importance of alkoxy-substituted arylamines expanded beyond the dye industry. They became recognized as crucial intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The development of new synthetic methods, particularly transition-metal-catalyzed reactions, has further accelerated progress in this field, enabling the efficient and selective synthesis of a wide variety of complex alkoxy-substituted arylamines. researchgate.net The historical journey of these compounds from simple dye precursors to versatile building blocks in modern organic synthesis highlights their enduring importance in chemistry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B1310275 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine CAS No. 883545-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methoxypropan-2-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8(7-12-2)13-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIXMTNZIBWBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Methoxy 1 Methyl Ethoxy Phenylamine and Its Derivatives

Strategies for the Construction of the Ether Linkage in 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine

The formation of the ether bond is a pivotal step in the synthesis of the target molecule. This typically involves the coupling of a phenolic precursor with an appropriate alkylating agent derived from 1-methoxy-2-propanol. Several classical and modern etherification strategies are applicable.

Mechanistic Investigations of Williamson Ether Synthesis

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and widely used methods for preparing ethers in both laboratory and industrial settings. wikipedia.orgbyjus.comscienceinfo.com The reaction involves the nucleophilic substitution of an alkyl halide or other suitable electrophile by an alkoxide or phenoxide ion. byjus.com In the context of synthesizing this compound, this would typically involve the reaction of a 2-aminophenoxide or a protected precursor with a 1-substituted-2-methoxypropane.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this concerted process, the nucleophilic oxygen atom of the phenoxide attacks the electrophilic carbon of the alkylating agent from the backside, displacing a leaving group (commonly a halide like chloride, bromide, or iodide, or a sulfonate ester like tosylate or mesylate). wikipedia.orgmasterorganicchemistry.com For the SN2 pathway to be efficient, the electrophilic carbon should be sterically unhindered, making primary alkyl halides the preferred substrates. masterorganicchemistry.com Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary halides almost exclusively yield alkenes through elimination. masterorganicchemistry.com

Key reaction parameters such as the choice of base, solvent, and leaving group significantly influence the reaction's outcome. Strong bases are required to deprotonate the phenol, forming the reactive phenoxide nucleophile.

Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis

Component Examples Role/Considerations
Phenolic Substrate 2-Nitrophenol, 2-Aminophenol (with N-protection) The starting aryl component.
Alkylating Agent 1-chloro-2-methoxypropane, 2-methoxypropyl tosylate Must possess a good leaving group; primary or secondary carbon center. masterorganicchemistry.com
Base NaOH, KOH, K₂CO₃, Cs₂CO₃, NaH, KH Deprotonates the phenol to form the active nucleophile (phenoxide). jk-sci.com
Solvent DMF, DMSO, Acetonitrile Polar aprotic solvents are often used to dissolve the reactants and minimize side reactions. jk-sci.com

| Leaving Group | I⁻, Br⁻, Cl⁻, OTs⁻, OMs⁻ | A good leaving group is essential for the SN2 reaction to proceed efficiently. wikipedia.orgmasterorganicchemistry.com |

This table summarizes common reagents and conditions used in the Williamson ether synthesis for preparing aryl ethers.

Exploration of Transition Metal-Catalyzed C-O Bond Formation Pathways

While the Williamson synthesis is robust, harsher conditions can sometimes be required. Modern organic synthesis has seen the development of transition metal-catalyzed methods for carbon-oxygen (C-O) bond formation, which often proceed under milder conditions and with greater functional group tolerance. These methods serve as powerful alternatives to classical nucleophilic substitution reactions. wikipedia.orgnih.gov

Palladium-catalyzed cross-coupling reactions, closely related to the Buchwald-Hartwig amination, can be adapted for ether synthesis. wikipedia.org In this process, a palladium catalyst facilitates the coupling of an alcohol with an aryl halide or triflate. The catalytic cycle generally involves the oxidative addition of the aryl electrophile to a Pd(0) species, followed by coordination of the alcohol, deprotonation, and finally, reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst.

Similarly, copper-catalyzed methods, often referred to as Ullmann condensations, have a long history in forming diaryl ethers and can be applied to alkyl aryl ethers. nih.gov These reactions typically require a copper catalyst, a base, and often a ligand to facilitate the coupling between a phenol and an alkyl or aryl halide. Recent advancements have led to milder reaction conditions compared to the harsh, high-temperature requirements of the original Ullmann reaction. Other transition metals, such as ruthenium, have also been employed in catalytic etherification reactions. For instance, cationic ruthenium-hydride complexes can catalyze the dehydrative etherification of two different alcohols. researchgate.netrsc.org

Table 2: Examples of Transition Metal-Catalyzed Etherification Systems

Catalyst System Reactants Reaction Type Reference
Pd(OAc)₂ / Ligand Aryl Halide/Triflate + Alcohol Buchwald-Hartwig C-O Coupling wikipedia.org
Cu(I) salt / Ligand Aryl Halide + Alcohol Ullmann Condensation nih.gov
[(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ Alcohol + Alcohol Dehydrative Etherification researchgate.netrsc.org

This table highlights various transition metal catalyst systems used for the formation of C-O bonds in ether synthesis.

Novel Etherification Protocols for Complex Architectures

To address the limitations of traditional methods, such as the need for pre-functionalized starting materials (e.g., alkyl halides) and the generation of stoichiometric salt waste, novel etherification protocols have been developed. nih.gov These methods often focus on increasing atom economy and employing more readily available starting materials.

One such strategy is the acid-catalyzed cross-coupling of two different alcohols. For example, trifluoroacetic acid (TFA) has been shown to catalyze the reaction between benzylic alcohols, which act as carbocation precursors, and various alkyl alcohols, which serve as oxygen nucleophiles, to deliver unsymmetrical ethers in high yields. nih.gov Reductive etherification of aldehydes or ketones with alcohols is another powerful method. rsc.org This process combines an alcohol and a carbonyl compound, which are then subjected to reducing conditions, often using a transition metal catalyst and a hydrogen source, to form the ether directly. rsc.org These approaches avoid the use of alkyl halides and strong bases, making them more environmentally benign.

Approaches for the Formation of the Arylamine Moiety within this compound

The introduction of the amine group onto the aromatic ring is the second critical transformation. This is most commonly achieved either by the reduction of a nitroaromatic precursor or through a direct C-N bond-forming cross-coupling reaction.

Optimization of Nitroaromatic Reduction Methods

The reduction of nitroarenes is one of the most fundamental and widely practiced methods for the preparation of aromatic amines on both laboratory and industrial scales. wikipedia.org For the synthesis of this compound, this would involve the reduction of the precursor, 1-(2-Methoxy-1-methyl-ethoxy)-2-nitrobenzene. A variety of reduction methods are available, each with its own advantages regarding cost, efficiency, and functional group tolerance.

Traditional methods include the use of metals in acidic media, such as iron powder with hydrochloric acid or acetic acid. wikipedia.orggoogle.com While effective and inexpensive, this method can produce significant amounts of iron sludge waste. rsc.org Catalytic hydrogenation is a cleaner alternative, employing catalysts like palladium-on-carbon (Pd/C), Raney nickel, or platinum(IV) oxide with hydrogen gas or a transfer hydrogenation agent like triethylsilane or hydrazine. wikipedia.orgrsc.org

Table 3: Comparison of Common Nitroaromatic Reduction Methods

Method Reducing Agent/Catalyst Typical Conditions Advantages Disadvantages
Metal/Acid Reduction Fe/HCl, Zn/AcOH Acidic, often heated Inexpensive, wide applicability google.com Produces large amounts of metal waste rsc.org
Catalytic Hydrogenation H₂, Pd/C, Raney Ni Neutral, various pressures/temps Clean, high yield, recyclable catalyst wikipedia.org Requires specialized equipment for H₂ gas
Transfer Hydrogenation Hydrazine, HCOOH, Et₃SiH Pd/C or other catalysts Avoids use of H₂ gas rsc.org Stoichiometric byproduct formation

| Hydride Reduction | NaBH₄ / Catalyst | Varies, often mild | Can be highly selective rsc.org | Cost of reagents can be higher |

This table provides a comparative overview of prevalent methods for the reduction of nitroaromatics to arylamines.

Advances in Buchwald-Hartwig Amination and Related Cross-Coupling Reactions

The Buchwald-Hartwig amination has emerged as a revolutionary tool in organic synthesis for the formation of C-N bonds. wikipedia.orgrug.nl This palladium-catalyzed cross-coupling reaction allows for the direct synthesis of aryl amines from aryl halides or pseudohalides (e.g., triflates, tosylates) and an amine. organic-chemistry.org This method circumvents the need for a nitroaromatic precursor and offers exceptional scope and functional group compatibility. wikipedia.org

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand coordinated to the palladium center. The development of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) by the Buchwald group has been critical in improving reaction efficiency, allowing for the coupling of a wide range of amines and aryl chlorides, which are often less reactive than bromides and iodides. rug.nlyoutube.com The choice of base, typically a non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is also crucial for the deprotonation step. libretexts.org This methodology could be applied to synthesize the target compound by coupling 2-bromo-1-(2-methoxy-1-methyl-ethoxy)benzene with an ammonia equivalent. organic-chemistry.org

Table 4: Generations of Catalyst Systems in Buchwald-Hartwig Amination

Ligand Generation Representative Ligands Key Features & Applications
First Generation P(o-tolyl)₃ Early systems, effective for aryl bromides and secondary amines. rug.nl
Bidentate Ligands BINAP, DPPF Improved catalyst stability and activity.

| Bulky Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | High activity for coupling unreactive aryl chlorides, broad substrate scope, allows for monoarylation of primary amines. rug.nlyoutube.com |

This table illustrates the evolution of phosphine ligands that have significantly expanded the scope and utility of the Buchwald-Hartwig amination.

Direct and Selective Amination Methodologies

Direct and selective amination strategies are crucial for the efficient synthesis of aryl amines. In the context of this compound, these methods would typically involve the formation of the C-N bond on a pre-existing aryl ether precursor. Two of the most powerful transition-metal-catalyzed cross-coupling reactions for this purpose are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination has emerged as a versatile and widely used method for the formation of C-N bonds. This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. For the synthesis of the target compound, a plausible precursor would be 2-(2-methoxy-1-methyl-ethoxy)-halobenzene. The reaction conditions, including the choice of palladium precursor, phosphine ligand, and base, are critical for achieving high yields and functional group tolerance. The steric hindrance of both the aryl halide and the amine can significantly influence the reaction's efficiency.

Table 1: Key Parameters in Buchwald-Hartwig Amination for Aryl Amine Synthesis

ParameterDescriptionCommon Examples
Palladium Precursor The source of the active palladium(0) catalyst.Pd(OAc)₂, Pd₂(dba)₃
Ligand A phosphine-based molecule that coordinates to the palladium center, influencing its reactivity and stability.BINAP, XPhos, RuPhos
Base Activates the amine and facilitates the catalytic cycle.NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent The reaction medium.Toluene, Dioxane, THF

The Ullmann condensation , a copper-catalyzed reaction, represents a more classical approach to C-N bond formation. While it often requires harsher reaction conditions (higher temperatures) compared to the Buchwald-Hartwig amination, modern advancements have introduced milder protocols using various copper catalysts and ligands. This method could also be employed to couple an amino group with a suitable 2-(2-methoxy-1-methyl-ethoxy)-substituted aryl halide.

Convergent Synthesis of the this compound Scaffold

Multi-Step Linear and Convergent Synthetic Sequences

A linear synthesis would involve the sequential modification of a starting aromatic compound. For instance, one could start with a substituted phenol, introduce the chiral ether side chain, and then functionalize the aromatic ring with a nitro group, which is subsequently reduced to the desired amine.

In contrast, a convergent approach would involve the synthesis of two key fragments that are then coupled. For example, one fragment could be a protected 2-aminophenol, and the other could be a chiral electrophile derived from 2-methoxy-1-propanol. These fragments would then be joined in a key bond-forming step, such as an etherification reaction.

Table 2: Comparison of Linear and Convergent Synthetic Strategies

StrategyAdvantagesDisadvantages
Linear Simpler to plan and execute for less complex targets.Lower overall yield for long sequences, late-stage failures are costly.
Convergent Higher overall yield, allows for independent synthesis and optimization of fragments.Requires more complex planning and synthesis of advanced intermediates.

Cascade and One-Pot Reaction Design

Cascade reactions , also known as tandem or domino reactions, involve multiple bond-forming events occurring sequentially in a single reaction vessel without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. A hypothetical cascade for the synthesis of the target scaffold could involve an initial C-O bond formation followed by an intramolecular C-N bond formation in a single pot.

One-pot reactions are similar to cascade reactions in that multiple transformations are carried out in the same flask. However, in a one-pot process, reagents and catalysts may be added sequentially to drive the different reaction steps. For the synthesis of this compound, a one-pot procedure could involve the formation of the ether linkage followed by a subsequent amination reaction without isolating the ether intermediate.

Asymmetric Synthesis of Enantiopure this compound

The presence of a stereocenter in the 2-methoxy-1-methyl-ethoxy side chain necessitates an asymmetric synthesis to obtain enantiomerically pure this compound. This can be achieved through the use of chiral auxiliaries or asymmetric catalysis.

Utilization of Chiral Auxiliaries and Reagents

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For the synthesis of the target compound, a chiral auxiliary could be attached to either the aniline (B41778) or the alcohol fragment to direct the stereoselective formation of the C-O or C-N bond. For instance, a chiral auxiliary could be used to direct the diastereoselective alkylation of a protected 2-aminophenol with a suitable electrophile to introduce the chiral side chain.

Applications of Asymmetric Catalysis in C-O and C-N Bond Formation

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. Chiral catalysts can be used to control the stereochemistry of both the C-O and C-N bond-forming reactions.

For the asymmetric C-O bond formation , a chiral catalyst could be employed in the etherification of a 2-halonitrobenzene with racemic or prochiral 2-methoxy-1-propanol, leading to the desired enantiomer of the ether precursor. Subsequent reduction of the nitro group would then yield the final product.

Similarly, for the asymmetric C-N bond formation , a chiral palladium or copper catalyst could be used in a Buchwald-Hartwig or Ullmann-type reaction to couple an amine with a racemic or prochiral 2-(2-methoxy-1-methyl-ethoxy)-aryl halide, resulting in the enantioselective formation of the C-N bond. The development of highly enantioselective catalytic systems for these transformations is an active area of research.

Dynamic Kinetic Resolution Strategies for Chiral Ether-Amine Synthesis

The synthesis of enantiomerically pure chiral amines, such as this compound, is of significant interest due to their prevalence in pharmaceuticals and fine chemicals. researchgate.net Dynamic Kinetic Resolution (DKR) has emerged as a powerful strategy to overcome the inherent 50% yield limitation of traditional kinetic resolution, theoretically allowing for the conversion of 100% of a racemic starting material into a single, desired enantiomer. princeton.eduwikipedia.org This is achieved by coupling a rapid in-situ racemization of the starting material with an irreversible, enantioselective reaction. princeton.eduwikipedia.orgethz.ch

While no specific DKR protocol for this compound has been detailed in the reviewed literature, the principles and methodologies developed for other primary amines are directly applicable. The key challenge in the DKR of amines is the development of an efficient racemization catalyst that is compatible with the resolving agent, which is typically an enzyme. acs.org Amines can act as strong coordinating ligands, potentially inhibiting or deactivating metal-based racemization catalysts. acs.org

Chemoenzymatic Dynamic Kinetic Resolution

A highly effective and widely studied approach is chemoenzymatic DKR, which combines a metal catalyst for racemization with an enzyme (commonly a lipase) for the enantioselective resolution step. acs.orgorganic-chemistry.orgacs.orgnih.gov In this process, the enzyme selectively acylates one enantiomer of the racemic amine, while the metal catalyst continuously racemizes the unreacted, slower-reacting enantiomer. This ensures a constant supply of the faster-reacting enantiomer, driving the reaction to high conversion and enantiomeric excess (ee). organic-chemistry.org

Catalytic Systems for Amine Racemization

Several transition metal complexes have been identified as effective catalysts for the racemization of primary amines under conditions compatible with enzymatic resolution. acs.org

Ruthenium Catalysts: Ruthenium complexes, particularly Shvo's catalyst and its derivatives, have been successfully employed for the racemization of various primary amines. organic-chemistry.org For instance, a combination of a ruthenium catalyst and Candida antarctica lipase B (CALB) has been used for the efficient DKR of a range of primary amines, affording the corresponding amides in high yields and excellent enantioselectivities. organic-chemistry.orgacs.org While elevated temperatures (e.g., 90°C) are sometimes required, these systems tolerate a variety of functional groups on both aromatic and aliphatic amines. organic-chemistry.orgrsc.org Heterogeneous ruthenium catalysts, such as Ru(III) on zeolite, have also been developed to facilitate easier separation and recycling. rsc.orgrsc.org

Iridium Catalysts: Iridium-based catalyst systems have been developed for the racemization of diverse amines under mild conditions. acs.org These catalysts operate via a dehydrogenation-hydrogenation mechanism, forming an intermediate imine which is then reduced back to the racemic amine. acs.orgfigshare.com A notable system involves a pentamethylcyclopentadienyliridium(III) iodide dimer precatalyst, which forms the active "SCRAM" catalyst in situ. This system has been successfully applied to the DKR of an amine, achieving 90% conversion and 96% ee. acs.org

Palladium Catalysts: Recyclable palladium nanoparticle catalysts have also proven effective for amine racemization in DKR protocols. scispace.comorganic-chemistry.org For example, palladium nanoparticles immobilized on amino-functionalized mesocellular foam (Pd-AmP-MCF) or palladium on aluminum hydroxide have been used in combination with lipases like Novozym-435 to resolve primary benzylic and aliphatic amines. scispace.comorganic-chemistry.org These systems can operate at lower temperatures (50-70°C) and with low catalyst loadings. scispace.com

Enzymatic Resolution and Acyl Donors

The choice of enzyme and acyl donor is crucial for the success of the DKR. Candida antarctica lipase B (CALB), often immobilized as Novozym-435, is a robust and highly selective biocatalyst for the acylation of amines. organic-chemistry.orgnih.gov Other lipases, such as that from Burkholderia cepacia (Amano Lipase PS-C1), have also been used, although they may be more sensitive to higher temperatures. acs.orgscispace.com

Various acyl donors can be employed, with isopropyl acetate and ethyl methoxyacetate being common choices. organic-chemistry.orgorganic-chemistry.org The resulting amide or carbamate products can typically be hydrolyzed under acidic conditions to yield the free, enantiomerically pure amine. acs.org

Recent Advances

More recently, novel strategies have been explored to conduct DKR under even milder conditions. One such approach couples visible-light photoredox catalysis for the racemization step with enzymatic resolution. rsc.org This photoenzymatic method allows for the DKR of various primary amines at ambient temperatures, expanding the scope and applicability of the technique. rsc.org

The table below summarizes the performance of various catalytic systems in the DKR of primary amines, which serve as models for the potential synthesis of enantiopure this compound.

Table 1. Selected Catalytic Systems for the Dynamic Kinetic Resolution of Primary Amines

Racemization Catalyst Enzyme Substrate Example Acyl Donor Yield (%) ee (%) Reference
Shvo's Catalyst (Ru) Candida antarctica lipase B (CALB) 1-Phenylethylamine Isopropyl acetate 95 >99 organic-chemistry.org
[Cp*IrI₂]₂ (Ir) Lipase α-Methylbenzylamine Mixed Carbonate 82 96 acs.org
Pd/AlO(OH) Nanocatalyst Novozym-435 1-Phenylethylamine Ethyl methoxyacetate 99 99 organic-chemistry.org
Pd-AmP-MCF (Pd) Novozym-435 1-Phenylethylamine Methoxyacetate ester >99 >99 scispace.com
Ru(III) on Zeolite Lipase Aliphatic Amine Isopentyl propionate >50 96 rsc.orgrsc.org
Photoredox Catalyst Lipase Various Primary Amines Acyl Donor High Excellent rsc.org

These methodologies demonstrate a robust and versatile toolkit for the synthesis of chiral primary amines. By selecting an appropriate combination of a racemization catalyst and a stereoselective enzyme, a dynamic kinetic resolution strategy could be effectively developed for the large-scale, enantioconvergent production of this compound.

Reaction Mechanisms and Chemical Transformations of 2 2 Methoxy 1 Methyl Ethoxy Phenylamine

Mechanistic Studies of Primary Amine Functional Group Reactivity

The primary amine group is the most reactive site for many transformations of 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character, enabling a variety of addition, substitution, and condensation reactions.

As a primary amine, the nitrogen atom of this compound acts as a potent nucleophile, readily attacking electron-deficient centers. wikipedia.orgucalgary.ca This reactivity is fundamental to its participation in nucleophilic addition and substitution reactions. masterorganicchemistry.comlibretexts.org

In nucleophilic substitution reactions, the amine can react with electrophiles such as acyl chlorides or acid anhydrides to form stable amide products. The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the electrophile, followed by the elimination of a leaving group (e.g., chloride or carboxylate). This acylation process is a common method for protecting the amine group or for synthesizing more complex amide derivatives.

The table below illustrates the expected products from the reaction of this compound with various electrophilic reagents.

Electrophilic ReagentReagent ClassReaction ConditionsExpected Product
Ethanoyl chlorideAcyl ChloridePyridine, 0°CN-(2-(2-methoxy-1-methylethoxy)phenyl)acetamide
Acetic anhydrideAcid AnhydrideHeat or Acid CatalystN-(2-(2-methoxy-1-methylethoxy)phenyl)acetamide
Benzyl bromideAlkyl HalideBase (e.g., K2CO3), HeatN-benzyl-2-(2-methoxy-1-methylethoxy)aniline

This table is illustrative of expected chemical reactivity based on general principles of organic chemistry.

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups: the amino (-NH2) group and the alkoxy (-OR) group. wikipedia.org Both substituents are activating and direct incoming electrophiles to the ortho and para positions. chemistrytalk.orgorganicchemistrytutor.com

The directing effects of the two groups are reinforcing. The primary amine is a powerful activating group, strongly directing incoming electrophiles to its para position (C4) and ortho position (C6). The alkoxy group, also activating, directs to its para position (C5) and ortho positions (C3 and C1, which is substituted). The combined effect results in a highly nucleophilic aromatic ring with specific sites favored for substitution.

The primary sites for electrophilic attack are:

C4 (para to -NH2): This position is highly activated by the amino group and is sterically accessible. It is expected to be the major site of substitution.

C6 (ortho to -NH2): This position is also strongly activated but may experience some steric hindrance from the adjacent bulky ether group.

C5 (para to -OR): This position is activated by the alkoxy group.

Substitution at C3 is sterically hindered by the adjacent large ether substituent. Therefore, electrophilic substitution reactions are predicted to yield predominantly 4-substituted and, to a lesser extent, 6-substituted products. youtube.com

The following table summarizes the predicted major products for common EAS reactions.

Reaction TypeReagentsElectrophilePredicted Major Product
NitrationHNO3, H2SO4NO2+4-Nitro-2-(2-methoxy-1-methyl-ethoxy)-phenylamine
BrominationBr2, FeBr3Br+4-Bromo-2-(2-methoxy-1-methyl-ethoxy)-phenylamine
Friedel-Crafts AcylationCH3COCl, AlCl3CH3CO+4-Amino-3-(2-methoxy-1-methylethoxy)acetophenone

Note: Friedel-Crafts reactions can be complex with anilines due to the amine group coordinating with the Lewis acid catalyst. Protection of the amine is often required.

The primary amine group readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. ajol.infoorientjchem.orginternationaljournalcorner.com This reaction is typically catalyzed by acid and involves a two-step mechanism:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org

Dehydration: The carbinolamine is then protonated, and a molecule of water is eliminated to form the stable carbon-nitrogen double bond (imine). researchgate.net

The formation of Schiff bases is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. These reactions are fundamental in the synthesis of various ligands for coordination chemistry and in the construction of diverse organic molecules. mdpi.com For example, reacting this compound with benzaldehyde (B42025) in the presence of an acid catalyst would yield N-benzylidene-2-(2-methoxy-1-methylethoxy)aniline.

Advanced Spectroscopic Characterization Methodologies for 2 2 Methoxy 1 Methyl Ethoxy Phenylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine. Through the analysis of 1D (¹H and ¹³C) and 2D NMR spectra, a complete picture of the molecular skeleton, proton environments, and carbon framework can be assembled.

The ¹H NMR spectrum provides detailed information about the different proton environments in the molecule. The aromatic protons on the phenylamine ring typically appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The specific substitution pattern (ortho-disubstituted) leads to a complex splitting pattern for these four protons. The protons of the ethoxy side chain resonate in the upfield region. The methine (CH) proton, being adjacent to an oxygen atom, is expected to be deshielded compared to the methyl (CH₃) protons. The methoxy (B1213986) (OCH₃) protons will appear as a distinct singlet. The amine (NH₂) protons often present as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The aromatic carbons will resonate between δ 110-150 ppm. The carbon atom bonded to the oxygen (C-O) of the ether linkage and the carbon bonded to the nitrogen (C-N) will be the most downfield among the aromatic signals due to the electronegativity of these heteroatoms. The aliphatic carbons of the side chain will appear in the upfield region of the spectrum. The chemical shifts for the methine (CH), methyl (CH₃), and methoxy (OCH₃) carbons can be precisely assigned.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and standard chemical shift increments. Spectra are typically recorded in CDCl₃.

¹H NMR Data
Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH (4H) 6.7 - 7.0 Multiplet
NH₂ (2H) 3.6 (broad) Singlet
O-CH (side chain) 4.4 - 4.6 Multiplet
O-CH₂ (side chain) 3.5 - 3.7 Multiplet
O-CH₃ (methoxy) 3.4 Singlet

¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C-O 145 - 148
Aromatic C-N 138 - 141
Aromatic CH (4C) 115 - 125
O-CH (side chain) 75 - 78
O-CH₂ (side chain) 72 - 75
O-CH₃ (methoxy) 58 - 60

While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring. It would also definitively link the methine (CH) proton to the adjacent methyl (CH₃) protons and the methylene (B1212753) (CH₂) protons in the side chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, showing one-bond ¹H-¹³C correlations. youtube.com This is essential for assigning the carbon signals corresponding to each proton environment identified in the ¹H NMR spectrum. For instance, the signal for the methoxy protons would correlate with the methoxy carbon signal. youtube.com

The "1-methyl-ethoxy" group contains a chiral center at the methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. harvard.edu In this molecule, NOESY could reveal through-space correlations between the protons of the side chain and the protons on the aromatic ring. This information is critical for determining the preferred conformation of the side chain relative to the phenylamine ring. For example, a NOE cross-peak between the methine proton and one of the aromatic protons would indicate their spatial proximity. researchgate.net

Chiral Shift Reagents (CSRs): To distinguish between enantiomers in a racemic mixture, chiral lanthanide shift reagents can be used. These reagents form diastereomeric complexes with the analyte, causing the NMR signals of the two enantiomers to become non-equivalent and appear at different chemical shifts. This separation allows for the determination of enantiomeric purity. The amine and ether functionalities in the molecule provide potential binding sites for these reagents.

Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has characteristic absorption frequencies.

N-H Vibrations: The primary amine group (NH₂) will exhibit two characteristic stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are observed just below 3000 cm⁻¹.

C-O Vibrations: The C-O-C ether linkages will produce strong, characteristic stretching bands. The Aryl-O stretch is typically found in the 1200-1275 cm⁻¹ region, while the Alkyl-O stretch appears around 1075-1150 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring occur in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Primary Amine N-H Stretch (asymmetric & symmetric) 3300 - 3500
N-H Bend (scissoring) 1600 - 1650
Aromatic Ring C-H Stretch 3010 - 3100
C=C Stretch 1450 - 1600
Aliphatic Groups C-H Stretch 2850 - 2980
Ether Linkage Aryl C-O Stretch 1200 - 1275

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. ondavia.com

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene (B151609) ring, often weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum around 1000 cm⁻¹. Other aromatic C=C stretching modes are also prominent. ias.ac.in

C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations are readily observed in the 2800-3100 cm⁻¹ region.

Amine Group: The N-H stretching frequencies of amines are also observable in Raman spectra. ias.ac.in

Ether Linkage: The C-O-C symmetric stretching vibration can be identified, complementing the FT-IR data. The interaction of the amine group with metal surfaces can significantly enhance and shift the Raman signals of the NH₂ group, a phenomenon useful in surface-enhanced Raman spectroscopy (SERS) studies. researchgate.net

The combination of FT-IR and Raman spectroscopy provides a more complete vibrational analysis, aiding in the confirmation of functional groups and offering insights into the molecular symmetry and conformation. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted phenylamine ring. Aniline (B41778) (aminobenzene) and its derivatives typically exhibit two main absorption bands. The first, a high-intensity band often appearing below 250 nm, is attributed to the π → π* transition of the benzene ring. The second, a lower-intensity band at a longer wavelength (around 280-300 nm), is known as the "B-band" and arises from a charge-transfer transition involving the lone pair of electrons on the nitrogen atom and the π-system of the aromatic ring.

The presence of the ether linkage (2-Methoxy-1-methyl-ethoxy group) at the ortho position is expected to modulate these transitions. Alkoxy groups are auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the B-band. This is due to the extension of the conjugated system by the lone-pair electrons on the ether's oxygen atom. Therefore, a hypothetical UV-Vis spectrum would likely show absorption maxima characteristic of a substituted aniline, with shifts influenced by the ortho-alkoxy substituent.

Table 4.3.1: Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected Wavelength (λmax) Associated Chromophore
π → π* ~240-260 nm Phenyl Ring
n → π* (Charge Transfer) ~285-310 nm Phenylamine System

Note: This table is predictive and based on theoretical principles, not experimental data.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathway Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, allowing for the calculation of its elemental formula. It also provides detailed information about the compound's structure through the analysis of its fragmentation patterns upon ionization.

The molecular formula for this compound is C₁₀H₁₅NO₂. The calculated monoisotopic mass is 181.1103 g/mol . HRMS would be able to confirm this mass with high accuracy (typically to within 5 ppm), which is crucial for unambiguous identification.

Upon ionization, the molecular ion ([M]⁺˙) would undergo fragmentation. The fragmentation pathways are predictable based on the functional groups present: an aromatic amine and an ether. Key fragmentation processes would include:

Alpha-Cleavage: The bond adjacent to the nitrogen atom is a likely site for cleavage.

Ether Cleavage: The carbon-oxygen bonds within the ether side chain are susceptible to breaking. A common fragmentation for ethers is the cleavage of the C-O bond, leading to the formation of a stable carbocation.

Loss of Side Chain: The entire ether side chain could be lost from the phenylamine ring.

Table 4.4.1: Predicted High-Resolution Mass Spectrometry Fragments for this compound

Predicted Fragment Ion (m/z) Possible Formula Proposed Fragmentation Pathway
181.1103 [C₁₀H₁₅NO₂]⁺˙ Molecular Ion ([M]⁺˙)
108.0762 [C₆H₆NO]⁺ Cleavage of the ether C-O bond attached to the ring
73.0653 [C₄H₉O]⁺ Fragmentation of the ether side chain

Note: This table contains theoretically predicted fragment masses and is not based on experimental results.

X-ray Diffraction for Solid-State Molecular Geometry and Packing Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. It also elucidates how molecules pack together in the crystal lattice, which is governed by intermolecular forces like hydrogen bonding and van der Waals interactions.

For this compound, an XRD study would first determine the crystal system (e.g., monoclinic, orthorhombic) and the space group. The analysis would reveal the precise geometry of the phenylamine ring and the conformation of the flexible ether side chain. Of particular interest would be the torsion angles that define the orientation of the side chain relative to the aromatic ring.

Furthermore, the packing analysis would identify intermolecular interactions. The amine group (-NH₂) is a hydrogen bond donor, and the oxygen atoms of the ether and methoxy groups are potential hydrogen bond acceptors. It is highly probable that the crystal structure would be stabilized by a network of N-H···O hydrogen bonds, linking adjacent molecules into specific arrangements or motifs.

Table 4.5.1: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value/Information
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~8.5
b (Å) ~12.0
c (Å) ~10.5
β (°) ~95
Volume (ų) ~1065
Z (molecules/unit cell) 4
Key Intermolecular Interaction N-H···O Hydrogen Bonding

Note: The data in this table is purely illustrative and does not represent measured crystallographic data.

Computational and Theoretical Chemistry Studies of 2 2 Methoxy 1 Methyl Ethoxy Phenylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structure. By focusing on the electron density rather than the many-electron wavefunction, DFT simplifies the calculation of molecular properties.

Ground State Geometry Optimization and Conformational Energy Landscape Analysis

The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms in a molecule, known as the ground state geometry. This is achieved through a process called geometry optimization. For a flexible molecule like 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine, which has several rotatable bonds, multiple stable conformations may exist. A conformational analysis is therefore performed to identify the various low-energy structures (conformers) and to map the potential energy surface. This analysis is crucial as the molecular conformation can significantly influence its physical and chemical properties.

The conformational landscape of this compound would be explored by systematically rotating the key dihedral angles, such as those around the C-O ether linkages and the C-C bond of the ethoxy side chain. Each resulting structure is then optimized to find the nearest local energy minimum. The relative energies of these conformers determine their population at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol)
1 (Global Minimum) 178.5° 0.00
2 65.2° 1.25

| 3 | -68.9° | 1.35 |

Note: This data is illustrative and represents a plausible outcome of a DFT calculation at the B3LYP/6-31G(d) level of theory.

Prediction of Vibrational Frequencies and Simulation of Spectroscopic Data

Once the minimum energy geometry is located, DFT calculations can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. This is a valuable tool for interpreting experimental spectra and for assigning specific spectral bands to particular vibrational modes. The comparison between calculated and experimental spectra can also serve to validate the accuracy of the computational method and the optimized geometry.

Table 2: Hypothetical Key Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Description
ν(N-H) 3450, 3360 Asymmetric & Symmetric N-H stretch
ν(C-H)aromatic 3100-3000 Aromatic C-H stretch
ν(C-H)aliphatic 2980-2850 Aliphatic C-H stretch
ν(C=C) 1600, 1580 Aromatic C=C stretch
δ(N-H) 1620 N-H scissoring

Note: This data is illustrative. Calculated frequencies are typically scaled to better match experimental values.

Gauge-Including Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Computational chemistry can aid in the interpretation of NMR spectra by predicting the chemical shifts of different nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. By computing the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted and compared with experimental data, helping to confirm structural assignments.

Table 3: Hypothetical Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Atom Calculated ¹H Shift Experimental ¹H Shift Calculated ¹³C Shift Experimental ¹³C Shift
Phenyl C1-NH₂ - - 145.2 145.0
Phenyl C2-O - - 148.1 147.9
Phenyl C3 6.85 6.83 115.4 115.2
Phenyl C4 7.18 7.16 121.5 121.3
Phenyl C5 6.79 6.77 118.9 118.7
Phenyl C6 7.05 7.03 120.2 120.0
O-CH 4.55 4.53 75.8 75.6
CH-CH₃ 1.25 1.23 16.5 16.3
O-CH₂ 3.50 3.48 59.1 58.9

Note: This data is illustrative and assumes a good correlation between the GIAO-DFT calculated and actual experimental values.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

The spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule that are most involved in electron donation and acceptance. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamine ring, particularly on the nitrogen atom and the aromatic system. The LUMO would likely be distributed over the aromatic ring as well, representing the area most susceptible to nucleophilic attack.

Table 4: Hypothetical Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -5.85
LUMO -0.25

| HOMO-LUMO Gap | 5.60 |

Note: This data is illustrative and calculated at a representative DFT level of theory.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stabilizing Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds more closely to the classical Lewis structure representation. q-chem.com This analysis provides valuable information about charge distribution, hybridization, and, importantly, the stabilizing interactions that arise from electron delocalization.

By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the energetic significance of these delocalization effects. This is typically done through a second-order perturbation theory analysis of the Fock matrix. wisc.edu For this compound, key interactions would include the delocalization of the nitrogen lone pair into the antibonding orbitals of the aromatic ring (n → π*) and hyperconjugative interactions involving the alkyl side chain.

Table 5: Hypothetical NBO Second-Order Perturbation Analysis of Fock Matrix

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (1) N π* (C1-C6) 25.8 n → π* (Resonance)
LP (1) N π* (C2-C3) 5.2 n → π* (Resonance)
π (C1-C6) π* (C2-C3) 18.5 π → π* (Conjugation)

Note: E(2) is the stabilization energy associated with the delocalization from donor orbital i to acceptor orbital j. This data is illustrative.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. thaiscience.info The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP surface would be expected to show the most negative potential (red) around the nitrogen atom of the amine group and the oxygen atoms of the ether linkage, due to the presence of lone pairs of electrons. These would be the primary sites for interaction with electrophiles. The hydrogen atoms of the amine group would likely show a positive potential (blue), making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors. The aromatic ring would exhibit a mix of negative potential (above and below the plane of the ring) and slightly positive potential around the hydrogen atoms.

Prediction of Non-Linear Optical (NLO) Properties

Currently, there is no published research available that specifically predicts or analyzes the non-linear optical (NLO) properties of this compound. Such studies typically involve quantum chemical calculations to determine key parameters like the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters are crucial for evaluating a molecule's potential in optoelectronic applications. Without dedicated computational studies, no data table on the NLO properties of this specific compound can be generated.

Quantum Chemical Topology Approaches for Bonding Analysis (e.g., QTAIM)

Role of 2 2 Methoxy 1 Methyl Ethoxy Phenylamine As a Chemical Intermediate and Building Block

Utilization as a Precursor in the Synthesis of Diverse Organic Molecules

The presence of both a primary amine and an ether group in 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine allows for a wide variety of chemical changes, positioning it as an essential starting material for producing diverse organic molecules. The aromatic amine can participate in reactions like diazotization, acylation, and alkylation. Under particular circumstances, the ether linkage can be broken to form a phenol. These reactive locations on the molecule facilitate its integration into numerous molecular structures.

A notable application of this compound is in the creation of heterocyclic compounds. The aniline (B41778) component can be utilized to form nitrogen-containing rings, which are common in pharmaceuticals and agricultural chemicals. For example, it can be reacted with diketones to produce substituted quinolines or with other dual-functional reagents to create benzodiazepines or other heterocyclic systems. The methoxypropyl group can affect the solubility and the way the final products are structured.

Application in Ligand Design for Coordination Chemistry

The molecular structure of this compound is highly suitable for creating chelating ligands for use in coordination chemistry. The nitrogen atom of the amine and the oxygen atom of the ether can attach to a central metal atom, creating a stable chelate ring.

The bidentate N,O-coordination of this compound enables it to form stable complexes with various metal ions. The stability of these resulting complexes is dependent on several factors, including the specific metal ion, the solvent used, and the existence of other ligands. The stereochemistry of the chiral center within the methoxypropyl side chain can also influence the geometry and characteristics of the metal complexes that are formed.

Research indicates that derivatives of this compound can selectively bind to certain metals. For instance, altering the aromatic ring or the amine group can adjust the electronic characteristics and spatial hindrance of the ligand, which in turn modifies its attraction to different metal ions.

Metal complexes formed from this compound and its derivatives have been explored as catalysts in a variety of organic reactions. In homogeneous catalysis, these complexes can be employed to speed up reactions such as cross-coupling, hydrogenation, and oxidation. The chiral aspect of the ligand can be leveraged for asymmetric catalysis, which allows for the enantioselective synthesis of specific products.

For heterogeneous catalysis, these ligands can be attached to solid materials like polymers or silica (B1680970) gel. This method merges the benefits of homogeneous catalysis, such as high activity and selectivity, with the advantages of heterogeneous catalysis, which include easy separation and reuse of the catalyst.

Scaffold for the Synthesis of Libraries of Derivatives with Modified Reactivity

The fundamental structure of this compound provides an excellent framework for combinatorial chemistry and for producing collections of derivative compounds. By systematically altering various segments of the molecule, a vast number of compounds with varied properties can be created and evaluated for different uses.

For example, the aromatic ring can be modified with different functional groups to change the electronic and steric characteristics of the molecule. The amine group can be altered to create amides, sulfonamides, or other functional groups. These changes can result in derivatives with different reactivity, solubility, and biological effects.

Incorporation into Polymer Architectures and Advanced Materials

The reactive functional groups of this compound permit its integration into polymer chains, either as a monomer or as a functional side group. This can give the resulting polymers particular qualities, such as heat resistance, the capacity to bind with metals, or specific optical properties.

For instance, it can be polymerized with other monomers to form functional polymers that could be used in applications like sensors, membranes, or coatings. The capability of the amine and ether groups to coordinate with metal ions can be used to create metal-containing polymers with intriguing catalytic or magnetic characteristics.

Stereochemical Considerations in Research on 2 2 Methoxy 1 Methyl Ethoxy Phenylamine

Enantiomer Synthesis and Chiral Separation Methodologies

There are no specific methods published for the asymmetric synthesis or chiral resolution of 2-(2-Methoxy-1-methyl-ethoxy)-phenylamine.

In general, the synthesis of individual enantiomers of such a compound could potentially be approached through two main routes:

Asymmetric Synthesis: This would involve using a chiral catalyst or a chiral auxiliary to introduce the stereocenter in a controlled manner during the synthesis of the molecule.

Chiral Resolution: This approach would start with the racemic mixture (an equal mixture of both enantiomers) and separate them. Common methods for resolving chiral amines include:

Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. wikipedia.orgpharmtech.com

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate the enantiomers. nih.gov Polysaccharide-based and cyclofructan-based CSPs are often effective for separating chiral primary amines. nih.gov

Enzymatic Resolution: Employing enzymes, such as lipases, that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one. google.commdpi.com

However, the application and efficacy of these general methods for this compound have not been reported.

Chiroptical Properties Characterization (e.g., Optical Rotation, Electronic Circular Dichroism)

No experimental data on the chiroptical properties of the enantiomers of this compound have been published. Characterization of enantiomers typically involves measuring their interaction with plane-polarized light.

Optical Rotation: This is the measurement of the angle to which a chemical compound rotates the plane of polarized light. Enantiomers will rotate light by equal amounts but in opposite directions. Without isolated enantiomers, this data cannot be measured.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light. It is a powerful technique for studying chiral molecules. An ECD spectrum provides a unique fingerprint for each enantiomer. No such spectra have been documented for this compound.

Table 1: Hypothetical Chiroptical Data Presentation (Note: This table is for illustrative purposes only, as no actual data has been found.)

Enantiomer Specific Rotation [α] ECD Maxima (λ, nm)
(+)-enantiomer Not Reported Not Reported

Computational Studies of Enantiomeric Excess and Absolute Configuration Assignment

There are no computational studies in the literature that focus on this compound.

Generally, computational chemistry is a vital tool for assigning the absolute configuration of chiral molecules, especially when experimental data is correlated with calculated properties. This often involves:

Quantum Chemical Calculations: Calculating the theoretical ECD spectra and optical rotation values for a proposed absolute configuration (e.g., R or S).

Comparison with Experimental Data: The calculated data is then compared with the experimental data obtained from a purified enantiomer. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

As no experimental chiroptical data has been reported for this compound, there is no basis for such computational assignment of its absolute configuration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.